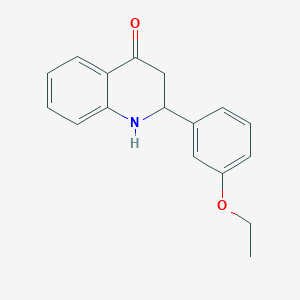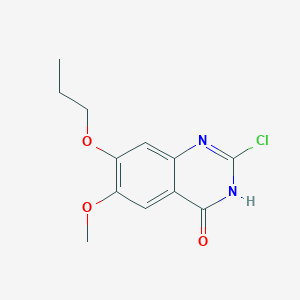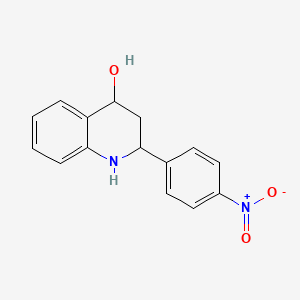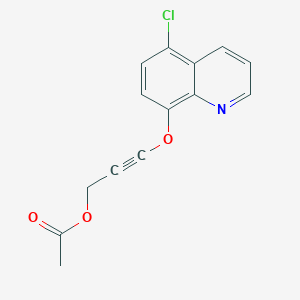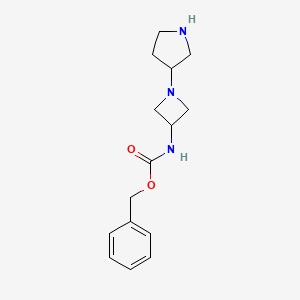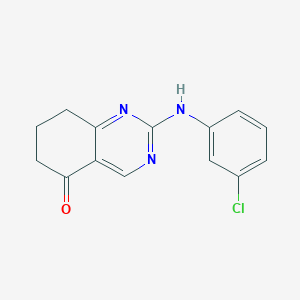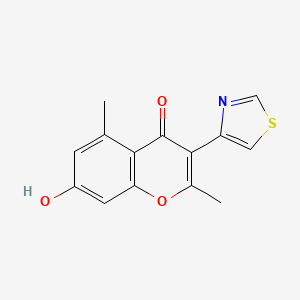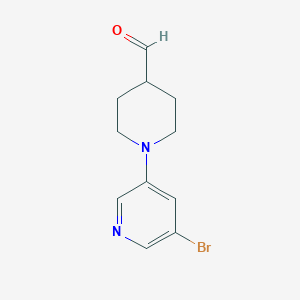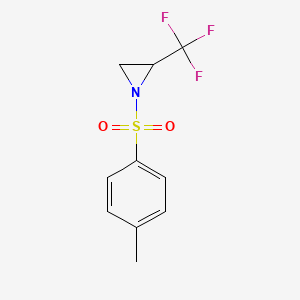
1-Tosyl-2-(trifluoromethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-2-(trifluoromethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group and a tosyl group makes this compound particularly interesting due to its unique chemical properties and reactivity. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tosyl-2-(trifluoromethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high yields . Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which also yields aziridines with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-2-(trifluoromethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles, leading to the formation of a variety of products.
Substitution Reactions: The tosyl group can be substituted under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of amino derivatives, while reaction with alcohols can yield alkoxy derivatives .
Wissenschaftliche Forschungsanwendungen
1-Tosyl-2-(trifluoromethyl)aziridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-tosyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing groups such as the tosyl group. This activation makes the ring susceptible to nucleophilic attack, leading to ring opening and the formation of various products . The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Vergleich Mit ähnlichen Verbindungen
1-Tosyl-2-(trifluoromethyl)aziridine can be compared with other aziridines such as:
1-Tosyl-2-methylaziridine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
1-Tosyl-2-phenylaziridine: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .
Eigenschaften
Molekularformel |
C10H10F3NO2S |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3NO2S/c1-7-2-4-8(5-3-7)17(15,16)14-6-9(14)10(11,12)13/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
OCDVSJGBBHWGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)


